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Compound of Interest

Compound Name: Ynt-185

Cat. No.: B15617110 Get Quote

Technical Support Center: YNT-185
Welcome to the technical support center for YNT-185. This resource is designed to assist

researchers, scientists, and drug development professionals in troubleshooting experiments

and addressing common challenges related to the in vivo efficacy of YNT-185, a nonpeptide,

selective orexin type-2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)
Q1: What is YNT-185 and what is its primary mechanism of action?

YNT-185 is a nonpeptide small molecule that acts as a selective agonist for the orexin type-2

receptor (OX2R).[1][2] It mimics the function of the endogenous neuropeptide orexin, which

plays a crucial role in the regulation of wakefulness.[3] By activating OX2R, YNT-185 is

designed to promote wakefulness and ameliorate symptoms associated with narcolepsy.[4][5]

Q2: What are the known limitations of YNT-185 in in vivo studies?

The primary limitation of YNT-185 is its limited in vivo efficacy, which has been cited as a

reason for it not being suitable for further clinical development.[6][7] This limited efficacy may

be attributed to factors such as low bioavailability.[8] Researchers are actively working on

improving the potency and central nervous system (CNS) bioavailability of YNT-185 and its

derivatives.[6][7]

Q3: Has YNT-185 been tested in clinical trials?
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There is no evidence to suggest that YNT-185 has entered clinical trials. However, other

selective OX2R agonists, such as TAK-925 (danavorexton) and oveporexton, have been

investigated in clinical settings for the treatment of narcolepsy type 1.[5][9][10] These trials

provide proof-of-concept for the therapeutic potential of OX2R agonism but also highlight

potential challenges, such as the hepatotoxicity observed with another oral orexin agonist,

TAK-994.[9]

Q4: What are the reported effective doses of YNT-185 in preclinical models?

In mouse models of narcolepsy, YNT-185 has been shown to be effective when administered

via two different routes:

Intracerebroventricular (i.c.v.) injection: Doses of 30–300 nmol have been reported to

effectively increase wake time.[6]

Intraperitoneal (i.p.) injection: Doses of 20-40 mg/kg have been shown to increase

wakefulness.[1] At 40 mg/kg, it significantly decreased the frequency of cataplexy-like

episodes.[7][11]

Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when evaluating the in

vivo efficacy of YNT-185.
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Problem Potential Cause Troubleshooting Steps

Suboptimal or inconsistent

increase in wakefulness.

Inadequate Bioavailability or

CNS Penetration: YNT-185

has known limitations in

bioavailability.[8]

1. Optimize Formulation:

Experiment with different

vehicle solutions to improve

solubility and stability.

Consider co-solvents or

excipients that may enhance

absorption. 2. Alternative

Delivery Routes: If using

intraperitoneal (i.p.) or oral

administration, consider more

direct routes like

intracerebroventricular (i.c.v.)

or intravenous (i.v.) injection to

bypass initial metabolic hurdles

and ensure CNS exposure.[2]

[6] 3. Dose Escalation Study:

Systematically increase the

dose to determine if a

therapeutic threshold can be

reached. Monitor for any

potential off-target or toxic

effects at higher

concentrations.

High variability in response

between experimental

subjects.

Metabolic Differences:

Individual variations in drug

metabolism can lead to

inconsistent plasma and brain

concentrations of YNT-185.

1. Pharmacokinetic Analysis:

Measure plasma and brain

concentrations of YNT-185 at

different time points post-

administration to understand

its absorption, distribution,

metabolism, and excretion

(ADME) profile in your specific

model. 2. Control for Genetic

Background: Ensure that all

experimental animals are from

the same genetic background,
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as variations can influence

metabolic enzyme activity.

Lack of efficacy in suppressing

cataplexy-like episodes.

Insufficient Receptor

Occupancy: The concentration

of YNT-185 reaching the

relevant brain regions may not

be sufficient to achieve the

necessary level of OX2R

activation.

1. Confirm Target

Engagement: If possible,

perform ex vivo receptor

binding assays on brain tissue

from treated animals to confirm

that YNT-185 is reaching and

binding to OX2R. 2. Co-

administration with a

Permeability Enhancer:

Investigate the use of safe and

approved agents that can

transiently increase the

permeability of the blood-brain

barrier (BBB). This should be

done with caution and

thorough literature review.

Observed off-target effects or

toxicity.

High Doses or Non-specific

Binding: Attempts to overcome

limited efficacy by significantly

increasing the dose may lead

to binding to other receptors or

off-target toxicity.

1. In Vitro Selectivity Profiling:

Test YNT-185 against a panel

of other G protein-coupled

receptors (GPCRs) and

channels to identify potential

off-target interactions. 2. Dose-

Response Curve for Toxicity:

Determine the maximum

tolerated dose (MTD) in your

animal model. Correlate any

observed toxicity with the

pharmacokinetic profile of the

compound.

Quantitative Data Summary
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Parameter Value Receptor Reference

EC50 0.028 µM
Orexin Type-2

Receptor (OX2R)
[1]

EC50 2.75 µM
Orexin Type-1

Receptor (OX1R)
[1]

Effective Dose (i.c.v.)

in mice
30-300 nmol N/A [6]

Effective Dose (i.p.) in

mice
20-40 mg/kg N/A [1]

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the orexin signaling pathway and a general experimental

workflow for troubleshooting in vivo efficacy.
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Caption: Orexin Signaling Pathway via OX2R.
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Caption: Troubleshooting Workflow for Limited In Vivo Efficacy.
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Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection in Mice

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse using an appropriate anesthetic

(e.g., isoflurane or a ketamine/xylazine cocktail). Secure the animal in a stereotaxic frame.

Cannula Implantation: Following sterile procedures, drill a small hole in the skull over the

target lateral ventricle. A common set of coordinates relative to bregma is: -0.2 mm

anterior/posterior, ±1.0 mm medial/lateral, and -2.5 mm dorsal/ventral.

Implantation and Securing: Slowly lower a guide cannula to the target depth. Secure the

cannula to the skull using dental cement. Place a dummy cannula to keep the guide patent.

Recovery: Allow the animal to recover for at least one week post-surgery. Monitor for any

signs of distress or infection.

Injection Procedure: Gently restrain the recovered mouse. Remove the dummy cannula and

insert the injection cannula, which extends slightly beyond the guide cannula.

Infusion: Infuse a total volume of 1-2 µL of YNT-185 solution (dissolved in sterile saline or

artificial cerebrospinal fluid) over a period of 1-2 minutes using a microinfusion pump.

Post-Injection: Leave the injection cannula in place for an additional minute to allow for

diffusion and prevent backflow. Replace the dummy cannula.

Behavioral Monitoring: Immediately place the animal in the recording chamber for

electroencephalography (EEG)/electromyography (EMG) and behavioral monitoring.

Protocol 2: Pharmacokinetic Analysis of YNT-185 in Plasma and Brain

Drug Administration: Administer YNT-185 to a cohort of mice at the desired dose and route

(e.g., i.p. at 40 mg/kg).

Time-Pointed Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240

minutes) post-administration, collect blood samples via cardiac puncture or from the tail vein

into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma

at -80°C until analysis.

Brain Tissue Collection: Immediately following blood collection, euthanize the animal and

perfuse transcardially with ice-cold saline to remove remaining blood from the brain.

Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a suitable buffer.

Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on both plasma

and brain homogenate samples to isolate the drug from biological matrices.

LC-MS/MS Analysis: Quantify the concentration of YNT-185 in the prepared samples using a

validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis: Plot the concentration of YNT-185 in plasma and brain over time to determine

key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to

maximum concentration), and the brain-to-plasma ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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